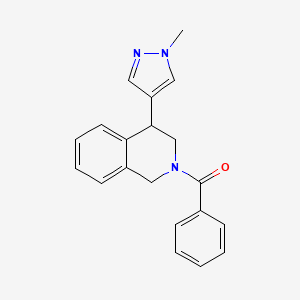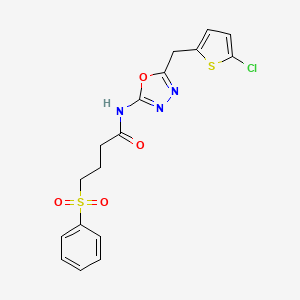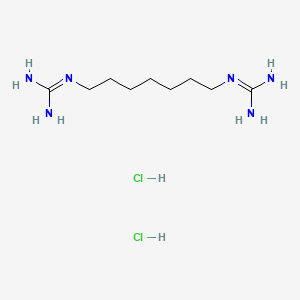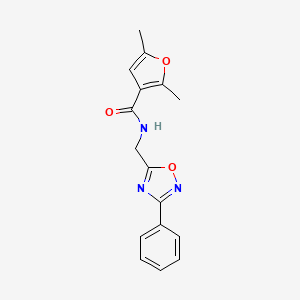
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone, also known as MPDHQ, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various areas of research, including medicinal chemistry, drug discovery, and neuroscience.
作用机制
The mechanism of action of (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurological disorders, it has been shown to improve cognitive function and reduce oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, it has been shown to exhibit significant activity against cancer cells and has potential therapeutic effects in neurological disorders. However, one limitation of using (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone. One area of interest is its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone and its potential therapeutic effects in neurological disorders. Finally, research is needed to optimize the synthesis method of (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone and improve its solubility in water for use in experimental settings.
合成方法
The synthesis of (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone involves a multi-step process that starts with the reaction of 2-phenylacetonitrile with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to a series of reactions involving hydrazine hydrate, acetic anhydride, and sodium hydroxide. The final product, (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone, is obtained after purification through recrystallization.
科学研究应用
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant activity against cancer cells and has been studied for its potential use in cancer chemotherapy. Additionally, (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-22-12-17(11-21-22)19-14-23(13-16-9-5-6-10-18(16)19)20(24)15-7-3-2-4-8-15/h2-12,19H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKYYEZTNYFFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-methyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2623304.png)
![N-[[5-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2623305.png)

![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2623308.png)
![[2,2'-Bipyridine]-3,3'-diyldimethanol](/img/structure/B2623309.png)


![5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid](/img/structure/B2623314.png)



![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2623322.png)
![methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate](/img/structure/B2623323.png)
![N-(4-fluorobenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2623324.png)